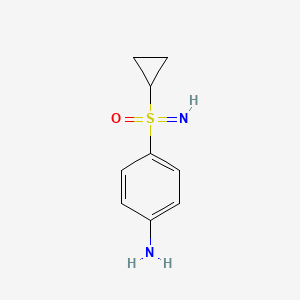

4-(Cyclopropylsulfonimidoyl)aniline

Description

Properties

IUPAC Name |

4-(cyclopropylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKQFDBGCBBXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=N)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-10-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Cyclopropylsulfonimidoyl Chloride

The precursor cyclopropylsulfonimidoyl chloride is typically prepared through chlorination of cyclopropylsulfonimidic acid. For example, treatment of cyclopropylsulfonamide with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C yields the corresponding sulfonimidoyl chloride.

Coupling with Aniline

The sulfonimidoyl chloride is then reacted with aniline in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature, achieving moderate to high yields (60–85%).

Representative Reaction Conditions

| Step | Reagent/Condition | Role | Temperature | Yield |

|---|---|---|---|---|

| 1 | PCl₅, CH₂Cl₂ | Chlorination | 0–5°C | 70% |

| 2 | Aniline, Et₃N, THF | Coupling | 25°C | 75% |

Stepwise Construction of the Sulfonimidoyl Group

An alternative approach involves constructing the sulfonimidoyl moiety directly on a cyclopropane-containing aniline derivative. This method is advantageous when functional group compatibility issues arise in direct coupling.

Sulfurization and Imination

Starting from 4-aminocyclopropane sulfonic acid, sequential treatment with thionyl chloride (SOCl₂) forms the sulfonyl chloride, which is subsequently reacted with ammonia to generate the sulfonamide. Oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the imino group, yielding the sulfonimidoyl structure.

Critical Considerations

-

Oxidation Control : Over-oxidation can lead to sulfone byproducts, necessitating precise stoichiometry.

-

Cyclopropane Stability : The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions, requiring low-temperature protocols.

Challenges and Optimization

Managing Cyclopropane Reactivity

The cyclopropane ring’s inherent strain makes it susceptible to electrophilic attack. Employing mild Lewis acids (e.g., ZnCl₂) during coupling steps can mitigate undesired ring-opening reactions.

Purification Techniques

Due to the polar nature of sulfonimidoyl compounds, chromatographic purification using silica gel modified with ammonia or triethylamine is often necessary to prevent decomposition.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Coupling | Fewer steps; Scalable | Requires anhydrous conditions | 60–85% |

| Stepwise Construction | Better functional group tolerance | Longer synthesis; Risk of over-oxidation | 50–70% |

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonimidoyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aminophenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

4-(Cyclopropylsulfonimidoyl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonimidoyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 4-(Cyclopropylsulfonimidoyl)aniline and selected analogs:

Physicochemical Properties

- Solubility : The sulfonimidoyl group in the target compound may improve water solubility compared to purely lipophilic groups (e.g., trifluoromethyl). However, it is less polar than the ionic hydrochloride derivative .

- Acidity : The NH group in the sulfonimidoyl moiety increases acidity relative to sulfonyl analogs but less so than strongly electron-withdrawing groups like CF₃ .

Q & A

Q. What are the key considerations for synthesizing 4-(Cyclopropylsulfonimidoyl)aniline with high purity?

A multi-step approach is typically employed, starting with functionalizing aniline via nucleophilic substitution or coupling reactions. Cyclopropylsulfonimidoyl groups can be introduced using reagents like cyclopropylsulfonimidoyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield and purity. Reaction progress should be monitored using TLC and LC-MS .

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR : Analyze H and C spectra for characteristic shifts (e.g., aromatic protons at ~6.5–7.5 ppm, cyclopropyl protons at ~1.0–2.0 ppm).

- FT-IR : Identify sulfonimidoyl S=O stretches (~1150–1250 cm) and N-H stretches (~3300 cm).

- X-ray crystallography (if crystalline): Resolve the stereochemistry of the sulfonimidoyl group and cyclopropane ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Use bacterial growth inhibition assays (e.g., MIC determination against E. coli or S. aureus) and cancer cell viability assays (MTT or resazurin-based). Dose-response curves (0–100 µM) and positive controls (e.g., ciprofloxacin for antibacterial studies) are critical. Replicate experiments (n ≥ 3) ensure statistical validity .

Q. How does the cyclopropylsulfonimidoyl group influence reactivity compared to other substituents?

The cyclopropyl group introduces steric hindrance and electronic effects, potentially slowing electrophilic substitution but enhancing stability. Comparative studies with methyl or phenyl analogs (via Hammett plots or DFT calculations) can quantify these effects .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., pH, serum content) or impurity interference. Perform:

- Dose-response revalidation under standardized protocols.

- HPLC purity checks (>95% purity required).

- Mechanistic follow-ups (e.g., target-binding assays or transcriptomics) to confirm on-target effects .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Protecting groups : Temporarily block the aniline -NH with Boc or Fmoc during sulfonimidoyl functionalization.

- Catalysts : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .

Q. How to elucidate the reaction mechanism of sulfonimidoyl group transformations?

- Kinetic isotope effects : Compare / for reactions involving deuterated substrates.

- Intermediate trapping : Use low-temperature NMR or ESI-MS to detect transient species.

- Computational modeling : DFT studies (e.g., Gaussian) to map energy barriers and transition states .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.

- Plasma stability : Test in human or rodent plasma (1–24 hours) to assess esterase susceptibility.

- Light/oxidation tests : Expose to UV light or HO and track decomposition .

Q. How to design computational models for predicting target interactions?

- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB entries) to predict binding poses.

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability.

- QSAR : Develop models correlating substituent electronic parameters (σ, π) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.